4-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-6-fluoroquinazoline
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Overview
Description
4-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-6-fluoroquinazoline, also known as 4FQ, is a novel synthetic compound derived from the combination of 4-piperidinyl-6-fluoroquinazoline and 5-ethyl-1,3,4-thiadiazol-2-yl (ETD). It is an important compound in the field of medicinal chemistry and has been studied extensively for its potential therapeutic applications. The compound has a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial effects.
Scientific Research Applications
Antimicrobial Agents
1,3,4-thiadiazole derivatives have been synthesized and evaluated as potent antimicrobial agents . They have shown broad-spectrum activity against various pathogens, including E. coli, B. mycoides, and C. albicans .
Anti-inflammatory and Analgesic Agents
Thiadiazole nucleus is present as a core structural component in an array of drug categories such as anti-inflammatory and analgesic agents . The broad and potent activity of thiadiazole and their derivatives has established them as pharmacologically significant scaffolds .
Antiepileptic Agents
1,3,4-thiadiazole derivatives are also used as antiepileptic agents . Their unique chemical structure contributes to their effectiveness in controlling seizures .
Antiviral Agents
Thiadiazole derivatives have shown potential as antiviral agents . Their mechanism of action in this context is still under investigation .
Antineoplastic Agents
Numerous thiadiazole derivatives display anticancer activities in various in vitro and in vivo models . For example, 1,3,4-thiadiazole derivatives have shown inhibition of growth activities against the human breast carcinoma (MCF-7) cell line .
Antitubercular Agents
Thiadiazole nucleus is also found in antitubercular agents . These compounds have shown promising results in the treatment of tuberculosis .
Diuretics
Thiadiazole-containing drugs, such as acetazolamide and methazolamide, are used as diuretics . These drugs help to remove excess water and salt from the body .
Antibiotics
Thiadiazole derivatives are also used in antibiotics like cefazedone and cefazolin sodium . These antibiotics are used to treat a variety of bacterial infections .
Mechanism of Action
Target of Action
The primary target of this compound is Glutaminase-1 (GLS1) . GLS1 is an enzyme that is found in the kidney and brain, and is positively regulated by myc and strongly expressed in many tumors and tumor cell lines .
Mode of Action
The compound acts as a selective inhibitor of GLS1 . It binds to the enzyme and inhibits its activity, thereby blocking the metabolic pathway of glutaminolysis .
Biochemical Pathways
The inhibition of GLS1 by the compound affects the glutaminolysis pathway . Glutaminolysis is a metabolic process where glutamine is converted into glutamate, which is then used in various cellular processes. By inhibiting GLS1, the compound disrupts this pathway, leading to a decrease in the production of glutamate .
Pharmacokinetics
Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom . This suggests that the compound may have good bioavailability.
Result of Action
The inhibition of GLS1 and the subsequent disruption of the glutaminolysis pathway can lead to potent antitumor activity . The compound is known to play a significant role in senescent cell removal . It has been reported to inhibit pancreatic invasive ductal adenocarcinoma cell proliferation, and preferentially slow the growth of mutant isocitrate dehydrogenase 1 cells without inducing apoptosis .
properties
IUPAC Name |
2-ethyl-5-[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5S/c1-2-15-21-22-17(24-15)11-5-7-23(8-6-11)16-13-9-12(18)3-4-14(13)19-10-20-16/h3-4,9-11H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAOTEGMLLFBHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)C3=NC=NC4=C3C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-6-fluoroquinazoline |
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